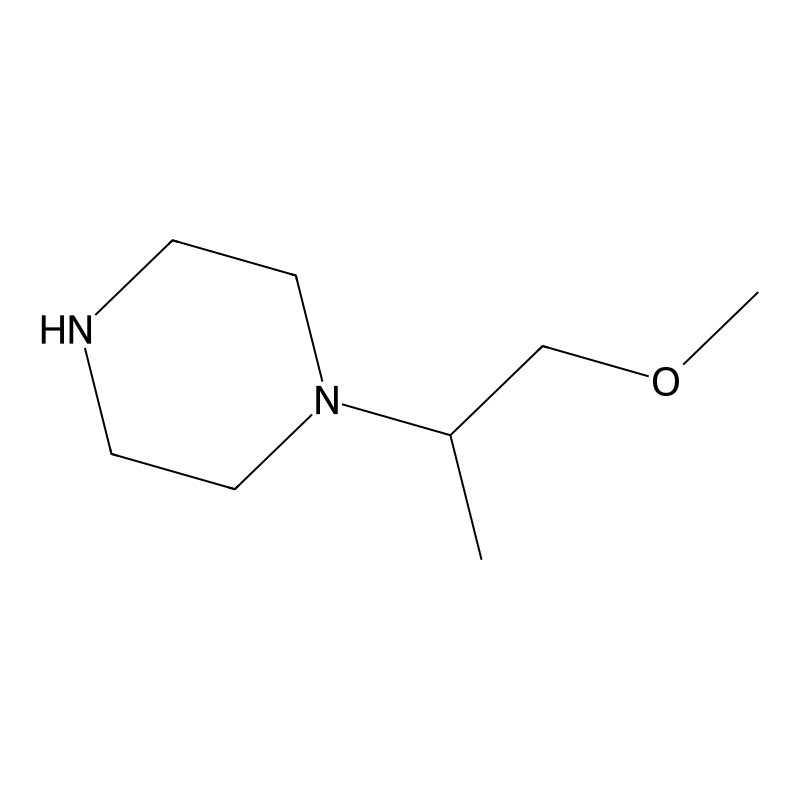

1-(1-Methoxypropan-2-yl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1-Methoxypropan-2-yl)piperazine is a heterocyclic organic compound with the molecular formula C8H18N2O. It belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features a methoxypropan-2-yl substituent, which contributes to its unique chemical properties and potential biological activities. The presence of the methoxy group enhances its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry and pharmacology .

- Alkylation: The compound can be alkylated through reactions with alkyl halides, leading to the substitution of hydrogen atoms on the nitrogen atoms with alkyl groups. This reaction is crucial for modifying its structure to enhance biological activity .

- Acylation: The amine groups in 1-(1-Methoxypropan-2-yl)piperazine can react with acyl halides or acid anhydrides, forming amides. This reaction is useful for introducing functional groups onto the piperazine ring .

- N-Oxidation: The compound can also undergo N-oxidation, typically using oxidizing agents like peracids or hydrogen peroxide, resulting in the formation of N-oxides, which may exhibit different pharmacological properties .

Research indicates that 1-(1-Methoxypropan-2-yl)piperazine may possess significant biological activities. Compounds in the piperazine class are often explored for their potential as:

- Antidepressants: Some derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

- Antipsychotics: Certain piperazine derivatives are known to interact with dopamine receptors, making them potential candidates for treating psychotic disorders .

The specific biological activity of 1-(1-Methoxypropan-2-yl)piperazine requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-(1-Methoxypropan-2-yl)piperazine can involve several methods:

- Direct Alkylation: Piperazine can be directly alkylated using 1-methoxypropan-2-ol in the presence of a suitable base. This method allows for the introduction of the methoxypropan group onto the piperazine ring.

- Refluxing Method: A common approach involves refluxing piperazine with methoxypropan under acidic or basic conditions, facilitating the formation of the desired product through nucleophilic substitution reactions.

- Catalytic Methods: Utilizing catalytic systems can enhance yields and selectivity during synthesis, particularly when aiming for specific derivatives with desired functionalities .

1-(1-Methoxypropan-2-yl)piperazine has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics make it a candidate for developing new drugs targeting neurological disorders.

- Chemical Research: As a building block in organic synthesis, it can be employed in creating more complex molecules with specific biological activities .

Studies on 1-(1-Methoxypropan-2-yl)piperazine's interactions with biological targets are essential for understanding its pharmacological profile. Initial studies suggest interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may influence mood and behavior. Further research is needed to clarify these interactions and their implications for therapeutic use.

Several compounds are structurally similar to 1-(1-Methoxypropan-2-yl)piperazine, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Contains a methoxyphenyl group | Known for its selective serotonin receptor activity |

| 4-Ethylpiperazine | Ethyl group at the 4-position | Exhibits different pharmacological properties |

| 1-(4-Fluorophenyl)piperazine | Fluorinated phenyl group | Enhanced potency as an antidepressant |

| 1-(3-Chlorophenyl)piperazine | Chlorinated phenyl substituent | Potential antipsychotic effects |

These compounds highlight the diversity within the piperazine class while showcasing how modifications to the piperazine core can lead to distinct biological activities and applications.

Molecular Structure and Stereochemistry

Structural Representation and IUPAC Nomenclature

1-(1-Methoxypropan-2-yl)piperazine is a heterocyclic organic compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 grams per mole [1]. The compound belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions . The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(1-methoxypropan-2-yl)piperazine [1].

The structural representation shows a piperazine ring with one nitrogen atom substituted by a 1-methoxypropan-2-yl group [1]. This substituent contains a methoxy group (-OCH₃) attached to a propyl chain, which is then connected to the piperazine nitrogen through the secondary carbon of the propyl group [3]. The Chemical Abstracts Service registry number for this compound is 682802-89-7 [1].

The simplified molecular input line entry system representation is CC(COC)N1CCNCC1, which indicates the connectivity pattern of atoms within the molecule [1]. The International Chemical Identifier string is InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3, providing a standardized method for representing the chemical structure [1].

Conformational Analysis

The piperazine ring in 1-(1-methoxypropan-2-yl)piperazine adopts a chair conformation, which is the thermodynamically most favorable arrangement [4] [5]. This conformation is consistent with the general behavior of piperazine derivatives, where the chair form is preferred over alternative conformations such as twist-boat, boat, or half-chair arrangements [4].

Nuclear magnetic resonance studies of piperazine derivatives reveal that the conformational behavior is influenced by the substitution pattern on the ring [6] [7]. In the case of mono-substituted piperazines, the appearance of nuclear magnetic resonance spectra is shaped by limited interconversion between chair conformations [6]. The energy barrier for conformational changes in piperazine systems typically ranges between 56 and 80 kilojoules per mole [6].

The methoxypropyl substituent introduces additional conformational considerations due to the flexibility of the alkyl chain [8]. The preferred conformation minimizes steric interactions while maintaining optimal orbital overlap between the nitrogen lone pair and adjacent bonds [8]. Temperature-dependent nuclear magnetic resonance studies indicate that conformational equilibria exist in solution, with the chair form of the piperazine ring being predominant [4].

Stereochemical Considerations

The compound contains one stereogenic center at the carbon atom bearing the methyl group in the propyl chain [3]. This results in the existence of two enantiomers: (R)- and (S)-1-(1-methoxypropan-2-yl)piperazine [3]. The stereochemistry significantly influences the three-dimensional shape and potential biological activity of the molecule [9].

The piperazine ring nitrogen atoms exhibit different chemical environments due to the asymmetric substitution pattern [10]. One nitrogen bears the chiral methoxypropyl group, while the other remains unsubstituted as a secondary amine [10]. This asymmetry affects the electronic properties and reactivity of the two nitrogen centers [11].

Crystallographic studies of related piperazine compounds demonstrate that the chair conformation places substituents in either axial or equatorial positions [12] [5]. The orientation of the methoxypropyl group influences the overall molecular geometry and intermolecular interactions in the solid state [12]. The stereochemical arrangement also affects the compound's ability to form hydrogen bonds and participate in molecular recognition processes [11].

Physical Properties

Physical State and Appearance

1-(1-Methoxypropan-2-yl)piperazine exists as a liquid under standard temperature and pressure conditions [13]. The compound exhibits typical characteristics of substituted piperazines, which generally appear as colorless to pale yellow liquids or low-melting solids [14]. The physical state is influenced by the presence of the methoxypropyl substituent, which reduces intermolecular hydrogen bonding compared to unsubstituted piperazine [15].

The molecular structure with its flexible alkyl chain and ether functionality contributes to the liquid nature of the compound at room temperature . The presence of the methoxy group introduces polarity while maintaining sufficient hydrophobic character to prevent crystallization under ambient conditions .

Melting and Boiling Points

Specific melting and boiling point data for 1-(1-methoxypropan-2-yl)piperazine are not readily available in the literature [13]. However, comparison with structurally related piperazine derivatives provides insight into expected thermal properties [14]. Similar methoxy-substituted piperazines typically exhibit boiling points in the range of 130-220°C, depending on the degree and nature of substitution [14] [17].

The melting point behavior is influenced by the molecular symmetry and hydrogen bonding capacity [14]. Unsubstituted piperazine has a melting point of approximately 44°C as the hexahydrate, while substituted derivatives generally show lower melting points due to reduced symmetry and weaker intermolecular interactions [15] [14].

Solubility Profile

The solubility characteristics of 1-(1-methoxypropan-2-yl)piperazine reflect its amphiphilic nature, containing both hydrophilic and hydrophobic structural elements . The compound is soluble in water and organic solvents such as ethanol and methanol . This solubility profile is attributed to the presence of both the polar methoxy group and the basic nitrogen atoms in the piperazine ring .

The water solubility is enhanced by the ability of the nitrogen atoms to form hydrogen bonds with water molecules [17]. The methoxy group further contributes to aqueous solubility through dipole-dipole interactions . In organic solvents, the compound shows good solubility due to the hydrophobic propyl chain and the electron-rich aromatic-like character of the piperazine ring .

| Solvent Type | Solubility | Contributing Factors |

|---|---|---|

| Water | Soluble | Hydrogen bonding, nitrogen basicity |

| Methanol | Soluble | Hydrogen bonding, polarity matching |

| Ethanol | Soluble | Hydrogen bonding, polarity matching |

| Organic solvents | Generally soluble | Hydrophobic interactions |

Crystalline Structure Properties

Crystallographic analysis of related piperazine compounds reveals that the piperazine ring consistently adopts a chair conformation in the solid state [12] [4]. The crystal packing is stabilized by intermolecular hydrogen bonds involving the nitrogen atoms and potential hydrogen bond acceptors [12]. In piperazine derivatives with substituents similar to the methoxypropyl group, the crystal structure shows ordered arrangements with specific molecular orientations [12].

The presence of the methoxy group introduces additional hydrogen bonding possibilities, which influence the crystal lattice formation [12]. The flexible nature of the propyl chain allows for conformational adjustments to optimize crystal packing efficiency [9]. Studies of related compounds indicate that the crystal structure is characterized by triclinic or monoclinic space groups, depending on the specific substitution pattern [12].

Chemical Properties

Acid-Base Characteristics

The acid-base properties of 1-(1-methoxypropan-2-yl)piperazine are primarily determined by the two nitrogen atoms in the piperazine ring [18] [19]. Piperazine derivatives typically exhibit two distinct dissociation constants corresponding to the sequential protonation of the nitrogen centers [18]. The first dissociation constant (pKa₁) for related piperazine compounds ranges from approximately 9.1 to 9.7, while the second dissociation constant (pKa₂) is typically around 5.4 [18].

The basicity of the nitrogen atoms is influenced by the electron-donating properties of the methoxypropyl substituent [19]. The methyl group on the propyl chain provides weak electron donation through inductive effects, slightly increasing the basicity of the substituted nitrogen [19]. However, the methoxy group can also participate in intramolecular interactions that may affect the overall basicity [18].

| Property | Value Range | Reference Compounds |

|---|---|---|

| pKa₁ | 9.1-9.7 | Methylpiperazines [18] |

| pKa₂ | 5.4-5.7 | Methylpiperazines [18] |

| pH (10% solution) | 10.8-11.8 | Piperazine derivatives [15] |

Nucleophilicity of Nitrogen Centers

The two nitrogen atoms in 1-(1-methoxypropan-2-yl)piperazine exhibit different nucleophilic properties due to the asymmetric substitution pattern [20] [11]. The unsubstituted nitrogen retains high nucleophilicity characteristic of secondary amines, making it reactive toward electrophilic centers [20]. This nitrogen can readily participate in nucleophilic substitution reactions and form additional bonds with electrophilic species .

The substituted nitrogen, bearing the methoxypropyl group, shows reduced nucleophilicity compared to the free nitrogen [11]. The steric bulk of the substituent creates hindrance that limits access to the nitrogen lone pair [10]. However, this nitrogen can still participate in reactions under appropriate conditions, particularly with less sterically demanding electrophiles .

The nucleophilic character of piperazine nitrogen atoms makes them suitable for various synthetic transformations [20]. These include acylation reactions, alkylation processes, and formation of coordination complexes with metal ions [20]. The differential reactivity of the two nitrogens allows for selective functionalization strategies in synthetic applications .

Reactivity of Functional Groups

The functional groups in 1-(1-methoxypropan-2-yl)piperazine display characteristic reactivities based on their electronic and steric environments . The methoxy group can undergo cleavage reactions under acidic conditions, potentially forming hydroxyl derivatives . The ether linkage is generally stable under mild conditions but can be cleaved by strong acids or reducing agents .

The secondary amine nitrogen is susceptible to oxidation reactions, which can lead to the formation of corresponding nitroxides or other oxidized products . Reduction reactions can also occur, particularly when the molecule is subjected to strong reducing conditions . The compound can participate in substitution reactions where the methoxy group or other substituents can be replaced by different functional groups .

The piperazine ring system can undergo various chemical transformations, including ring-opening reactions under extreme conditions . The stability of the ring is generally high under normal chemical processing conditions, making it a robust scaffold for synthetic modifications .

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(1-methoxypropan-2-yl)piperazine [6] [7]. The ¹H nuclear magnetic resonance spectrum typically shows distinct signals for the piperazine ring protons, which appear as complex multiplets due to the chair conformation and conformational dynamics [6]. The methyl protons of the propyl chain appear as a doublet, while the methoxy protons show a characteristic singlet [22].

The ¹³C nuclear magnetic resonance spectrum reveals separate signals for the carbon atoms in different chemical environments [6]. The piperazine ring carbons appear in the aliphatic region, while the methoxy carbon is typically observed at higher field due to the electron-donating effect of oxygen [22]. The carbon bearing the methyl group shows characteristic splitting patterns in coupled experiments [6].

Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics in solution [6]. At room temperature, the spectra may show broadened signals due to conformational exchange processes [7]. Coalescence temperatures for various conformational processes range from 25°C to 80°C, depending on the specific molecular motion being observed [6].

Infrared Spectroscopy

The infrared spectrum of 1-(1-methoxypropan-2-yl)piperazine exhibits characteristic absorption bands that reflect its functional groups [23] [24]. The nitrogen-hydrogen stretching vibrations appear in the region around 3200-3400 cm⁻¹, with specific frequencies dependent on the hydrogen bonding environment [23] [25]. The asymmetric and symmetric stretching modes of the secondary amine nitrogen typically show distinct absorption patterns [25].

Carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ region, with specific bands corresponding to methyl, methylene, and methine groups [23] [24]. The methoxy group contributes characteristic absorptions, including carbon-oxygen stretching modes around 1000-1200 cm⁻¹ [23]. The piperazine ring displays specific vibrational modes, including ring breathing and deformation patterns [24].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretching | 3200-3400 | Secondary amine |

| C-H stretching | 2800-3000 | Alkyl groups |

| C-O stretching | 1000-1200 | Methoxy group |

| Ring vibrations | 800-1400 | Piperazine modes |

Mass Spectrometry

Mass spectrometric analysis of 1-(1-methoxypropan-2-yl)piperazine provides molecular weight confirmation and fragmentation pattern information [26] [27]. The molecular ion peak appears at m/z 158, corresponding to the molecular weight of the compound [26]. Common fragmentation patterns include loss of the methoxy group (loss of 31 mass units) and cleavage of the propyl chain [27].

Electrospray ionization mass spectrometry typically shows protonated molecular ions [M+H]⁺ at m/z 159 [26]. Additional adduct ions may be observed, including sodium adducts [M+Na]⁺ and ammonium adducts [M+NH₄]⁺ [26]. The fragmentation behavior provides structural confirmation and can be used for identification purposes [27].

Tandem mass spectrometry experiments reveal specific fragmentation pathways that are characteristic of piperazine derivatives . The loss of neutral fragments corresponding to the methoxypropyl side chain is commonly observed [27]. These fragmentation patterns are useful for structural elucidation and compound identification in complex mixtures .

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of 1-(1-methoxypropan-2-yl)piperazine shows absorption characteristics typical of aliphatic amine compounds [29] [30]. The piperazine ring does not contain extended conjugation, so the primary absorption occurs in the far ultraviolet region below 220 nanometers [30]. The nitrogen lone pairs contribute to the electronic transitions observed in this spectral region [29].

The methoxy group may contribute weak absorption bands due to n→σ* transitions of the oxygen atom [30]. These transitions typically appear at wavelengths around 200-250 nanometers with low extinction coefficients [29]. The overall spectral profile is relatively simple compared to aromatic compounds, reflecting the saturated nature of the molecular structure [30].

Synthetic Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent one of the most versatile and widely employed methodologies for the synthesis of 1-(1-Methoxypropan-2-yl)piperazine derivatives. The fundamental principle involves the reaction of piperazine with appropriate electrophilic substrates bearing the methoxypropyl moiety [1] [2]. The most common approach utilizes direct alkylation of piperazine with 1-methoxypropan-2-ol in the presence of suitable base systems .

The reaction mechanism typically proceeds through an SN2 pathway, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon center of the alkylating agent. Base systems such as sodium tert-butoxide or potassium carbonate are commonly employed to deprotonate the piperazine nitrogen, enhancing its nucleophilicity [1] [4]. Optimal reaction conditions typically involve temperatures ranging from 60-120°C in polar aprotic solvents such as dimethylformamide or dimethylacetamide [4].

The selectivity of nucleophilic substitution can be controlled through careful selection of reaction parameters. The use of excess piperazine (2-3 equivalents) helps minimize the formation of disubstituted products, while controlled addition of the alkylating agent prevents rapid formation of byproducts [1]. Temperature control is particularly critical, as elevated temperatures may lead to competing elimination reactions or degradation of sensitive functional groups.

Palladium-catalyzed nucleophilic substitution has emerged as a particularly effective methodology for the synthesis of arylpiperazine derivatives. Research has demonstrated that palladium complexes such as Pd2(dba)3 with RuPhos ligands can achieve yields up to 97% under aerobic conditions [4]. The methodology is particularly advantageous for sterically demanding substrates and electron-rich aryl chlorides, which are typically challenging substrates for traditional nucleophilic aromatic substitution reactions.

Reductive Amination Methods

Reductive amination represents a powerful synthetic strategy for constructing 1-(1-Methoxypropan-2-yl)piperazine derivatives, particularly when starting from carbonyl-containing precursors [5]. The methodology involves the condensation of piperazine with appropriate aldehydes or ketones, followed by reduction of the resulting imine intermediate to afford the desired product.

The reaction typically employs sodium triacetoxyborohydride as a mild and selective reducing agent, which allows for the reduction of imines in the presence of other reducible functionalities [5]. The process can be conducted in polar protic solvents such as methanol or dichloromethane, with acetic acid serving as a proton source to facilitate imine formation [5]. Reaction conditions are generally mild, proceeding at room temperature over periods of 12-24 hours.

The selectivity of reductive amination can be enhanced through the use of protecting groups. For instance, the use of 1-Boc-piperazine allows for selective monoalkylation, preventing the formation of disubstituted byproducts [5]. The Boc protecting group can be subsequently removed under mild acidic conditions using trifluoroacetic acid in dichloromethane.

Advanced reductive amination protocols have been developed utilizing flow chemistry approaches. These methodologies offer advantages in terms of reaction control, heat management, and scalability. Continuous-flow hydrogenation systems have been successfully employed for the direct synthesis of benzylpiperazine derivatives from unprotected piperazine and benzaldehyde using hydrogen-mediated reductive amination [6].

Ring Formation Strategies

Ring formation approaches for piperazine synthesis involve the construction of the six-membered dinitrogen heterocycle from acyclic precursors. Several methodologies have been developed for this purpose, including cyclization of 1,4-diamines and related approaches [7] [8].

One particularly innovative approach involves the conversion of primary amines to piperazine rings through sequential double Michael addition of nitrosoalkenes, followed by catalytic reductive cyclization of the resulting dioxime intermediates [7] [8]. This methodology offers advantages in terms of substrate scope and the ability to introduce substituents at various positions on the piperazine ring.

The catalytic reductive cyclization typically employs palladium on carbon as the catalyst under hydrogen atmosphere. The reaction proceeds through initial hydrogenolysis of the N-O bonds to generate diimine intermediates, followed by cyclization to form dihydropyrazine structures. Subsequent reduction and elimination steps afford the final piperazine products [7] [8].

Gold-catalyzed cyclization reactions have emerged as an efficient method for the construction of piperazine derivatives. The methodology involves cascade cyclization and isomerization reactions of alkynylamine precursors to produce six-membered ring systems [9]. The reaction proceeds with 1.0 mol% gold catalyst loading and demonstrates good tolerance for various functional groups.

Protecting Group Methodologies

The synthesis of 1-(1-Methoxypropan-2-yl)piperazine often requires the use of protecting groups to control selectivity and prevent unwanted side reactions. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc), fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups [10] [11].

Boc protection is particularly advantageous due to its stability under basic conditions and facile removal under acidic conditions. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of triethylamine, and removed using trifluoroacetic acid in dichloromethane [10]. This orthogonal protection strategy allows for selective functionalization of one nitrogen atom while protecting the other.

Fmoc protection offers complementary reactivity, being stable under acidic conditions but labile under basic conditions. The Fmoc group is typically introduced using fluorenylmethoxycarbonyl chloride and removed using piperidine in dimethylformamide [11]. This protection strategy is particularly useful in solid-phase synthesis applications where base-labile protection is required.

The selection of appropriate protecting groups is crucial for successful synthesis. Factors to consider include the stability of the protecting group under the reaction conditions, the ease of introduction and removal, and the overall synthetic strategy. In many cases, the use of differentially protected piperazines allows for the selective introduction of different substituents at each nitrogen atom [12].

Optimization of Synthetic Protocols

Reaction Conditions Optimization

The optimization of reaction conditions is fundamental to achieving high yields and selectivity in the synthesis of 1-(1-Methoxypropan-2-yl)piperazine. Key parameters that require optimization include temperature, pressure, reaction time, and stoichiometry [13] [4].

Temperature optimization is particularly critical, as it affects both the reaction rate and selectivity. For nucleophilic substitution reactions, temperatures in the range of 60-120°C are typically optimal, providing sufficient activation energy while minimizing side reactions [4]. Higher temperatures may lead to competing elimination reactions or thermal degradation of sensitive functional groups.

Pressure considerations are important for reactions involving gaseous reactants or products. For reductive amination reactions employing hydrogen gas, pressures of 1-10 atmospheres are commonly used to ensure adequate hydrogen solubility and reaction rates [6]. The use of elevated pressure can significantly reduce reaction times and improve yields.

Reaction time optimization involves balancing conversion rates with selectivity considerations. Longer reaction times generally improve conversion but may lead to increased formation of byproducts. Process analytical technology can be employed to monitor reaction progress in real-time, allowing for optimization of reaction times based on actual conversion data [13].

Stoichiometry optimization is crucial for minimizing waste and maximizing atom economy. The use of excess piperazine (2-3 equivalents) in alkylation reactions helps prevent disubstitution while ensuring complete conversion of the limiting reagent [1]. However, excessive reagent use should be avoided to minimize cost and environmental impact.

Catalyst Selection and Efficiency

The selection of appropriate catalysts is crucial for achieving high efficiency in piperazine synthesis. Various catalyst systems have been developed, including palladium complexes, nickel catalysts, copper catalysts, and heterogeneous systems [14] [4].

Palladium-catalyzed systems offer exceptional activity and selectivity for nucleophilic substitution reactions. The combination of Pd2(dba)3 with RuPhos ligands has demonstrated particular effectiveness for the synthesis of arylpiperazine derivatives [4]. The catalyst system operates effectively under aerobic conditions and demonstrates good tolerance for various functional groups.

Nickel catalysts provide a cost-effective alternative to palladium systems while maintaining good activity. Nickel complexes such as Ni(COD)2 with dppf ligands have been successfully employed for piperazine synthesis [14]. The reduced cost of nickel compared to palladium makes these systems attractive for large-scale applications.

Copper-catalyzed systems offer advantages in terms of cost and environmental compatibility. Copper iodide in combination with proline ligands has demonstrated effectiveness for piperazine synthesis under mild conditions [14]. The use of copper catalysts is particularly advantageous for reactions requiring air-stable conditions.

Heterogeneous catalysts offer advantages in terms of recovery and reuse. Supported palladium catalysts such as Pd/C can be easily separated from reaction products and recycled multiple times [14]. The development of heterogeneous catalyst systems is particularly important for industrial applications where catalyst recovery is essential for economic viability.

Solvent Effects

Solvent selection plays a crucial role in determining the success of piperazine synthesis reactions. The choice of solvent affects reaction rates, selectivity, and product isolation procedures [4] [15].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and dimethylacetamide are commonly employed for nucleophilic substitution reactions. These solvents provide good solvation for ionic intermediates while not interfering with nucleophilic attack [4]. The high boiling points of these solvents allow for elevated reaction temperatures when required.

Polar protic solvents such as methanol and ethanol are useful for reductive amination reactions where proton sources are required for imine formation. These solvents also facilitate the dissolution of inorganic salts and bases commonly used in piperazine synthesis [5]. However, protic solvents may compete with nucleophiles in certain reactions, requiring careful optimization.

Ionic liquids represent an emerging class of solvents with unique properties for piperazine synthesis. These solvents offer advantages including low volatility, recyclability, and tuneable properties [16]. Piperazine-based ionic liquids have been demonstrated to be effective catalysts for various organic transformations, highlighting their potential as both solvents and catalysts.

Green solvent alternatives are increasingly important for sustainable synthesis. Water-based systems have been successfully employed for piperazine synthesis, offering environmental advantages and simplified workup procedures [13]. The use of bio-based solvents such as ethyl lactate and 2-methyltetrahydrofuran provides renewable alternatives to petroleum-derived solvents [15].

Scale-up Considerations

Industrial Production Methods

The scale-up of piperazine synthesis from laboratory to industrial scale requires careful consideration of multiple factors including heat management, mass transfer, equipment design, and safety considerations [17] [18].

Industrial production methods for piperazine typically employ continuous processes to achieve high efficiency and consistent product quality. The most common industrial approach involves the cyclization of diethylenetriamine over supported metal catalysts at elevated temperatures and pressures [17]. The process operates at temperatures between 150-250°C and pressures of 300-1000 psi, utilizing Raney nickel or cobalt catalysts supported on non-acidic carriers.

Heat management is particularly critical in industrial-scale synthesis due to the exothermic nature of many piperazine-forming reactions. Industrial reactors employ sophisticated heat exchanger systems to maintain precise temperature control and prevent hot spot formation [17]. The integration of thermal management systems with process control allows for optimization of reaction conditions and product quality.

Mass transfer considerations become increasingly important at larger scales due to the increased reactor dimensions and potential for non-uniform mixing. Industrial reactors utilize specialized mixing systems including mechanical agitators, static mixers, and jet mixing systems to ensure adequate mass transfer rates [17]. The design of mixing systems must account for the rheological properties of the reaction mixture and the specific requirements of the synthesis process.

Equipment design for industrial piperazine production requires consideration of materials compatibility, corrosion resistance, and mechanical integrity. Stainless steel construction is commonly employed due to its resistance to corrosion from basic reaction conditions and high-temperature operation [17]. Specialized materials such as Hastelloy or Inconel may be required for particularly aggressive reaction conditions.

Process Chemistry Considerations

Process chemistry considerations for piperazine scale-up encompass reaction kinetics, thermodynamics, and process optimization strategies. Understanding the fundamental chemistry is essential for successful scale-up and process optimization [19] [20].

Reaction kinetics studies provide essential information for reactor design and optimization. The kinetics of piperazine synthesis reactions are typically first-order with respect to the limiting reagent, allowing for straightforward reactor design calculations [19]. However, the presence of mass transfer limitations at larger scales may require more complex kinetic models.

Thermodynamic considerations include heat of reaction, phase equilibria, and stability of reactants and products. The synthesis of piperazine derivatives is typically exothermic, requiring careful thermal management to prevent runaway reactions [19]. Process simulation tools such as Aspen Plus or ChemCAD are commonly employed to model thermodynamic behavior and optimize process conditions.

Process optimization strategies focus on maximizing yield, selectivity, and productivity while minimizing costs and environmental impact. Multi-objective optimization techniques are employed to balance competing objectives such as yield versus selectivity or productivity versus energy consumption [19]. The use of process analytical technology allows for real-time optimization based on actual process performance.

Quality control considerations are essential for ensuring consistent product quality at industrial scale. In-line analytical techniques such as near-infrared spectroscopy and process mass spectrometry provide real-time monitoring of reaction progress and product quality [19]. Statistical process control methods are employed to identify and control sources of variation in the manufacturing process.

Green Chemistry Approaches

Sustainable Synthesis Methods

The development of sustainable synthesis methods for 1-(1-Methoxypropan-2-yl)piperazine synthesis aligns with the principles of green chemistry and environmental stewardship [15] [21]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Atom economy optimization represents a fundamental approach to green synthesis, maximizing the incorporation of starting materials into the final product. Direct functionalization methods, such as carbon-hydrogen bond activation, offer superior atom economy compared to traditional approaches requiring pre-functionalized substrates [15]. The development of catalytic methods that avoid stoichiometric reagents contributes significantly to improved atom economy.

Biocatalytic approaches offer environmentally benign alternatives to traditional synthetic methods. Enzymatic systems can operate under mild conditions with high selectivity, reducing the need for harsh reagents and extreme reaction conditions [15]. The development of engineered enzymes with enhanced stability and substrate scope expands the applicability of biocatalytic methods for piperazine synthesis.

One-pot synthetic strategies reduce the number of isolation and purification steps, minimizing waste generation and improving overall efficiency. Cascade reactions that combine multiple bond-forming steps in a single reaction vessel offer particular advantages for complex molecule synthesis [15]. The design of compatible reaction sequences requires careful consideration of functional group compatibility and reaction conditions.

Photoredox catalysis represents an emerging green technology for piperazine synthesis. The use of visible light activation allows for mild reaction conditions and reduced energy consumption compared to thermal processes [22]. Organic photoredox catalysts offer advantages over traditional metal-based systems in terms of cost and environmental compatibility.

Alternative Solvent Systems

The development of alternative solvent systems for piperazine synthesis addresses environmental concerns associated with traditional organic solvents while maintaining synthetic efficiency [15] [23].

Ionic liquids represent a promising class of alternative solvents with unique properties including low volatility, thermal stability, and recyclability. These solvents can be designed with specific properties tailored to particular synthetic transformations [16]. Piperazine-based ionic liquids have demonstrated effectiveness as both solvents and catalysts for various organic reactions.

Deep eutectic solvents offer biodegradable and non-toxic alternatives to traditional organic solvents. These systems are prepared from combinations of hydrogen bond donors and acceptors, such as choline chloride and urea [15]. The resulting solvents exhibit good solvating properties while being environmentally benign and cost-effective.

Supercritical fluids, particularly supercritical carbon dioxide, provide environmentally friendly alternatives for extraction and reaction media. The unique properties of supercritical fluids, including tuneable density and viscosity, allow for optimization of reaction conditions [15]. The easy removal of supercritical carbon dioxide by simple decompression eliminates the need for energy-intensive separation processes.

Aqueous reaction systems offer the ultimate in environmental compatibility while often providing unique reactivity. The development of water-compatible catalysts and reaction conditions allows for the conduct of piperazine synthesis in aqueous media [13]. The use of water as a solvent eliminates concerns about volatile organic compound emissions and simplifies product isolation.

Waste Reduction Strategies

Waste reduction strategies for piperazine synthesis focus on minimizing both the quantity and toxicity of waste streams generated during the manufacturing process [15] [24].

Solvent recovery and recycling systems are essential components of sustainable piperazine manufacturing. Distillation systems can be employed to recover and purify solvents for reuse in subsequent batches [15]. The economics of solvent recovery depends on the cost of fresh solvent, energy costs for distillation, and the purity requirements for recycled solvent.

Catalyst recycling is particularly important for reactions employing expensive metal catalysts. Heterogeneous catalysts can be easily separated and reused, while homogeneous catalysts may require more complex recovery procedures [15]. The development of catalyst immobilization strategies allows for the recovery and reuse of traditionally homogeneous catalysts.

Byproduct utilization strategies focus on converting waste materials into valuable products. The development of integrated process schemes that utilize byproducts from one reaction as starting materials for another can significantly reduce overall waste generation [15]. This approach requires careful consideration of the compatibility of different process streams and the market demand for potential byproducts.

Process intensification techniques, such as microreactor technology and continuous processing, can reduce waste generation while improving process efficiency. These approaches offer advantages including improved heat and mass transfer, reduced inventory, and enhanced safety [15]. The development of intensified processes requires specialized equipment and control systems but offers significant benefits for sustainable manufacturing.

Purification Techniques

Chromatographic Methods

Chromatographic purification methods are essential for obtaining high-purity 1-(1-Methoxypropan-2-yl)piperazine and related derivatives. Various chromatographic techniques have been developed and optimized for different scale requirements and purity specifications [25] [26].

Column chromatography represents the most widely used method for laboratory-scale purification of piperazine derivatives. Silica gel is the most common stationary phase, with various eluent systems employed depending on the specific compound and impurities present [25]. The optimization of eluent composition is crucial for achieving effective separation while minimizing analysis time and solvent consumption.

High-performance liquid chromatography provides superior resolution and automation capabilities for analytical and preparative applications. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases is commonly employed for piperazine purification [25] [26]. The use of fluorescence detection after derivatization with dansyl chloride allows for sensitive detection of piperazine compounds.

Preparative chromatography systems are employed for larger-scale purification requirements. These systems utilize larger columns and higher flow rates to achieve higher throughput while maintaining resolution [25]. The selection of appropriate column dimensions and operating conditions requires consideration of the desired throughput, resolution requirements, and economic constraints.

Continuous chromatography systems offer advantages for industrial-scale purification applications. These systems operate continuously rather than in batch mode, providing higher productivity and reduced solvent consumption [25]. The development of simulated moving bed technology allows for continuous separation of binary mixtures with high efficiency.

Crystallization Approaches

Crystallization represents a powerful and scalable method for the purification of 1-(1-Methoxypropan-2-yl)piperazine derivatives. The development of effective crystallization processes requires understanding of solubility behavior, nucleation kinetics, and crystal growth mechanisms [27] [28].

Solubility studies are fundamental to crystallization process development. The solubility of piperazine derivatives in various solvents and solvent mixtures must be determined as a function of temperature to design effective crystallization processes [27]. The presence of impurities can significantly affect solubility behavior and must be considered in process design.

Nucleation control is crucial for achieving consistent crystal properties including size distribution, morphology, and purity. The metastable zone width provides a measure of the supersaturation range within which spontaneous nucleation is unlikely to occur [27]. Understanding and controlling nucleation behavior allows for optimization of crystal properties and process robustness.

Crystal growth mechanisms determine the final crystal properties and purity. The growth of crystals from solution involves the transport of solute molecules to the crystal surface, surface integration, and the rejection of impurities [27]. The optimization of growth conditions, including temperature, supersaturation, and agitation, is essential for achieving desired crystal properties.

Polymorphism considerations are important for pharmaceutical applications of piperazine derivatives. Different crystal forms may exhibit different solubility, stability, and bioavailability properties [29]. The control of polymorphic form during crystallization requires careful optimization of process conditions and may require the use of seed crystals or specific additives.

Salt Formation and Isolation

Salt formation represents an important strategy for the purification and isolation of 1-(1-Methoxypropan-2-yl)piperazine derivatives. The formation of crystalline salts can improve solubility properties, chemical stability, and ease of handling [28] [30].

Acid-base considerations are fundamental to salt formation strategies. Piperazine derivatives contain basic nitrogen atoms that can form salts with various acids [28]. The selection of appropriate acids depends on factors including the desired solubility properties, stability requirements, and intended applications of the final product.

Common salt forms include hydrochloride, sulfate, phosphate, and organic acid salts such as citrate and tartrate. Each salt form exhibits different solubility and stability properties that must be considered in the selection process [28] [30]. The hydrochloride salt is commonly employed due to its good solubility and stability properties.

Crystallization conditions for salt formation must be optimized to achieve desired crystal properties. Factors including solvent selection, temperature, pH, and concentration affect the crystallization behavior of salt forms [28]. The use of mixed solvent systems can be employed to optimize solubility and crystallization behavior.

Characterization of salt forms is essential for ensuring consistent product quality. Analytical techniques including powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis are employed to characterize crystal structure, thermal stability, and water content [28]. The development of appropriate analytical methods is crucial for quality control and regulatory compliance.

Data Tables Summary:

| Synthetic Route | Yield Range (%) | Typical Conditions | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 70-95 | Base (NaOtBu), DMF, 60-120°C | High selectivity, wide substrate scope |

| Reductive Amination | 50-80 | NaBH(OAc)3, acetic acid, DMF, RT | Mild conditions, functional group tolerance |

| Ring Formation | 60-85 | Pd catalysis, 150-200°C, H2 atmosphere | Direct ring formation, atom economy |

| Cyclization Methods | 40-70 | Acid catalysis, 200-250°C | One-pot synthesis, cost-effective |

| Catalyst Type | Activity | Selectivity | Cost | Applications |

|---|---|---|---|---|

| Palladium complexes | Very high | High for aryl halides | High | Aryl-piperazine synthesis |

| Nickel catalysts | High | Good for primary amines | Moderate | General synthesis |

| Copper catalysts | Moderate to high | Moderate for secondary amines | Low | Cost-effective synthesis |

| Heterogeneous catalysts | High | Variable | Moderate | Industrial applications |

| Purification Method | Advantages | Limitations | Applications |

|---|---|---|---|

| Column chromatography | High resolution | Time-consuming | Analytical and preparative |

| Crystallization | Scalable process | Requires suitable solvents | Bulk purification |

| Salt formation | Improved properties | Limited to basic compounds | Pharmaceutical applications |

| Distillation | Energy efficient | Limited to volatile compounds | Volatile compound separation |